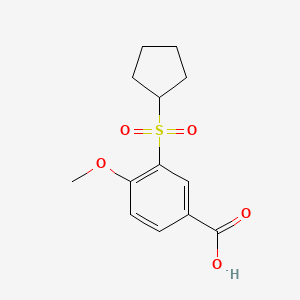
Acide 3-(cyclopentanesulfonyl)-4-méthoxybenzoïque
Vue d'ensemble
Description
3-(Cyclopentanesulfonyl)-4-methoxybenzoic acid is a useful research compound. Its molecular formula is C13H16O5S and its molecular weight is 284.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(Cyclopentanesulfonyl)-4-methoxybenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Cyclopentanesulfonyl)-4-methoxybenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Sondes fluorescentes
Acide 3-(cyclopentanesulfonyl)-4-méthoxybenzoïque: est utilisé dans la conception et la synthèse de sondes fluorescentes. Ces sondes sont des substances chimiques qui détectent les biomolécules ou les activités moléculaires au sein des cellules par le biais de signaux de fluorescence. Elles sont sensibles, sélectives et non toxiques, ce qui les rend idéales pour les applications biomédicales, la surveillance environnementale et la sécurité alimentaire .
Biomatériaux
La structure sulfonée de ce composé améliore les propriétés des biomatériaux. La sulfonation, un processus de modification chimique, introduit des groupes d'acide sulfonique dans les biomatériaux, améliorant ainsi leur interaction avec les systèmes biologiques. Ceci est particulièrement bénéfique dans le développement d'hydrogels, d'échafaudages et de nanoparticules pour la médecine régénérative, l'administration de médicaments et le génie tissulaire .
Administration de médicaments
Dans le domaine de l'administration de médicaments, l'this compound peut être utilisé pour créer des molécules sulfonées qui facilitent l'administration contrôlée et ciblée des médicaments. Ceci est particulièrement crucial pour les traitements qui doivent surmonter la barrière hémato-encéphalique, tels que ceux pour les lésions cérébrales traumatiques .
Surfactants
Les surfactants sont des composés qui abaissent la tension superficielle entre deux liquides ou entre un liquide et un solide. L'this compound peut faire partie de formulations de surfactants utilisées dans diverses applications, notamment la perméabilisation des membranes, la solubilisation des corps d'inclusion et la solubilisation des protéines membranaires .
Surveillance environnementale
Le rôle du composé dans les sondes fluorescentes s'étend à la surveillance environnementale. Il peut faire partie des systèmes de détection pour la surveillance des polluants et autres dangers environnementaux, fournissant une méthode sensible pour détecter et quantifier les substances nocives .
Sécurité alimentaire
Dans la sécurité alimentaire, les sondes fluorescentes contenant l'this compound peuvent détecter les contaminants et garantir la qualité des produits alimentaires. La haute sensibilité de ces sondes permet la détection même de quantités infimes de contaminants .
Propriétés
IUPAC Name |
3-cyclopentylsulfonyl-4-methoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O5S/c1-18-11-7-6-9(13(14)15)8-12(11)19(16,17)10-4-2-3-5-10/h6-8,10H,2-5H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTXJILRSXBVWQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)O)S(=O)(=O)C2CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






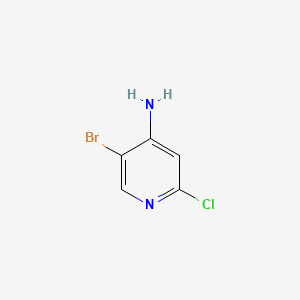


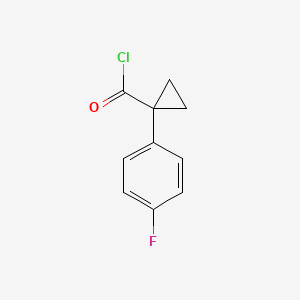
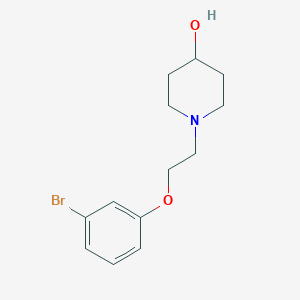
![Tert-butyl (1H-benzo[D][1,2,3]triazol-1-YL)methyl(allyl)carbamate](/img/structure/B1519159.png)

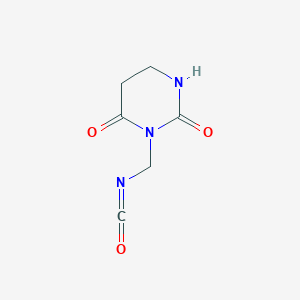
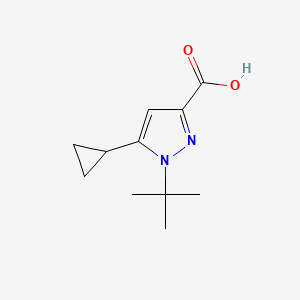
![diexo-3-Amino-7-oxa-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid amide](/img/structure/B1519168.png)
